molecular formula C9H14N4O2S B5477956 cyclopentyl 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)acetate

cyclopentyl 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B5477956
M. Wt: 242.30 g/mol
InChI Key: HQDYXAHVLLUNHC-UHFFFAOYSA-N
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Description

Cyclopentyl 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)acetate is a heterocyclic compound featuring a cyclopentyl group and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, known for its biological activity, makes this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)acetate typically involves the reaction of cyclopentyl bromoacetate with 5-amino-1,2,4-triazole-3-thiol under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires heating to reflux for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentyl 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentyl 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
  • 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
  • 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one

Uniqueness

Cyclopentyl 2-((5-amino-4H-1,2,4-triazol-3-yl)thio)acetate is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to similar compounds .

Properties

IUPAC Name

cyclopentyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S/c10-8-11-9(13-12-8)16-5-7(14)15-6-3-1-2-4-6/h6H,1-5H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDYXAHVLLUNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)CSC2=NNC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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